7-Chloro-5-(3-chlorophenyl)-1-phenyl-3H-2-benzazepine
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Overview
Description
7-Chloro-5-(3-chlorophenyl)-1-phenyl-3H-2-benzazepine is a chemical compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(3-chlorophenyl)-1-phenyl-3H-2-benzazepine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 3-chlorobenzyl chloride with 2-aminobenzophenone in the presence of a base can lead to the formation of the desired benzazepine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(3-chlorophenyl)-1-phenyl-3H-2-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more substituents on the benzene or azepine ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
7-Chloro-5-(3-chlorophenyl)-1-phenyl-3H-2-benzazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(3-chlorophenyl)-1-phenyl-3H-2-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Chloro-5-(3-chlorophenyl)-1-phenyl-3H-2-benzazepine include other benzazepines with different substituents on the benzene or azepine rings. Examples include:
- 7-Chloro-5-(2-chlorophenyl)-1-phenyl-3H-2-benzazepine
- 7-Chloro-5-(4-chlorophenyl)-1-phenyl-3H-2-benzazepine
- 7-Chloro-5-(3-methylphenyl)-1-phenyl-3H-2-benzazepine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
112779-43-8 |
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Molecular Formula |
C22H15Cl2N |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
7-chloro-5-(3-chlorophenyl)-1-phenyl-3H-2-benzazepine |
InChI |
InChI=1S/C22H15Cl2N/c23-17-8-4-7-16(13-17)19-11-12-25-22(15-5-2-1-3-6-15)20-10-9-18(24)14-21(19)20/h1-11,13-14H,12H2 |
InChI Key |
ONOIWEWEJGJYAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C(C=CC(=C2)Cl)C(=N1)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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